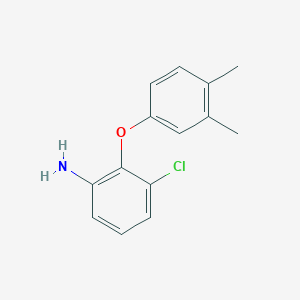
3-Chloro-2-(3,4-dimethylphenoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-Chloro-2-(3,4-dimethylphenoxy)aniline typically involves the reaction of 3,4-dimethylphenol with 3-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
化学反应分析
3-Chloro-2-(3,4-dimethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
科学研究应用
3-Chloro-2-(3,4-dimethylphenoxy)aniline is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-2-(3,4-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
相似化合物的比较
3-Chloro-2-(3,4-dimethylphenoxy)aniline can be compared with other similar compounds, such as:
2-Chloro-4-(3,4-dimethylphenoxy)aniline: This compound has a similar structure but differs in the position of the chloro group.
3-Chloro-2-(2,4-dimethylphenoxy)aniline: This compound has a similar structure but differs in the position of the dimethylphenoxy group.
4-Chloro-2-(3,4-dimethylphenoxy)aniline: This compound has a similar structure but differs in the position of the chloro group.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and interaction with biological targets.
生物活性
3-Chloro-2-(3,4-dimethylphenoxy)aniline is a compound of significant interest in medicinal and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C14H14ClNO, with a molecular weight of approximately 247.72 g/mol. The compound features a chloro group and a dimethylphenoxy moiety that contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Anticancer Properties
The compound has also been studied for its anticancer potential . In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The specific molecular targets include various kinases involved in cell signaling pathways that regulate growth and survival.
Enzyme Inhibition
This compound acts as an enzyme inhibitor , particularly against enzymes involved in critical biochemical pathways. For instance, it has been reported to inhibit certain proteases and kinases, leading to altered cellular functions. This inhibition can occur through competitive binding at the active site or allosteric modulation.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, it can prevent substrate access or alter the conformational state of the enzyme, thereby inhibiting its activity. This leads to downstream effects on cellular signaling and metabolic processes.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 3-chloroaniline and 3,4-dimethylphenol.
- Reaction Conditions : The reaction is conducted in the presence of a suitable base (e.g., sodium hydroxide) under controlled temperature conditions to ensure high yield.
- Purification : Post-reaction, the product is purified using recrystallization or chromatography techniques to achieve the desired purity.
Pharmaceutical Research
Due to its biological activities, this compound is being investigated for potential therapeutic applications in drug development, particularly in creating new antimicrobial and anticancer agents.
Industrial Use
In addition to its pharmaceutical applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity.
Case Studies
| Study | Findings | |
|---|---|---|
| Study A (Anticancer Activity) | Induced apoptosis in breast cancer cells | Suggests potential for cancer therapy |
| Study B (Antimicrobial Activity) | Effective against E. coli and S. aureus | Promising candidate for antibiotic development |
| Study C (Enzyme Inhibition) | Inhibited protease activity by 70% | Highlights potential in enzyme modulation |
属性
IUPAC Name |
3-chloro-2-(3,4-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-6-7-11(8-10(9)2)17-14-12(15)4-3-5-13(14)16/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTHUCYRMKCCGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=CC=C2Cl)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













